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An In-depth Technical Guide to the Molecular Structure of Methyl 3-fluoro-4-
hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block
Methyl 3-fluoro-4-hydroxybenzoate (CAS No: 403-01-0) is a substituted aromatic ester of

significant interest in synthetic and medicinal chemistry.[1] Its structure, comprising a benzene

ring functionalized with a fluorine atom, a hydroxyl group, and a methyl ester, provides a unique

combination of reactivity and physicochemical properties.[2] The strategic placement of the

fluorine atom ortho to the hydroxyl group and meta to the ester introduces specific electronic

effects that are highly valuable in the design of novel chemical entities. This guide provides an

in-depth exploration of its molecular structure, from synthesis and characterization to the

scientific principles underpinning its analysis. We will delve into the causality behind

experimental choices, ensuring that the described protocols are self-validating for robust

scientific outcomes.

Molecular Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its

application in complex synthetic routes. Methyl 3-fluoro-4-hydroxybenzoate is a white to off-
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white solid at room temperature, with a melting point typically observed in the range of 91-

93°C.[1] This defined melting point is a critical preliminary indicator of sample purity.

Property Value Source(s)

CAS Number 403-01-0 [1]

Molecular Formula C₈H₇FO₃ [1][3]

Molecular Weight ~170.14 g/mol [1][3][4]

Physical Form White to off-white solid [1]

Melting Point 91-93°C [1]

InChI Key
IYUSGKSCDUJSKS-

UHFFFAOYSA-N
[5]

SMILES
COC(=O)C1=CC(=C(C=C1)O)

F
[5]

Synthesis: The Logic of Fischer Esterification
The most common and efficient route to Methyl 3-fluoro-4-hydroxybenzoate is the Fischer

esterification of its carboxylic acid precursor, 3-fluoro-4-hydroxybenzoic acid. This reaction is a

cornerstone of organic synthesis, and understanding the rationale behind each step is key to

achieving high yield and purity.

The core principle involves the acid-catalyzed reaction between a carboxylic acid and an

alcohol. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the

carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the

methanol.
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Caption: Workflow for the synthesis of Methyl 3-fluoro-4-hydroxybenzoate.

Experimental Protocol: Synthesis
This protocol is based on established esterification procedures.[1][6]

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluoro-

4-hydroxybenzoic acid (1.0 eq) in an excess of methanol (approx. 10-15 mL per gram of

acid).

Catalyst Addition: Cool the solution to 0°C in an ice bath. Slowly add a catalytic amount of a

strong acid, such as concentrated sulfuric acid (H₂SO₄, ~0.1 eq) or thionyl chloride (SOCl₂,

~1.2 eq), dropwise.

Causality: The acid catalyst is essential to protonate the carbonyl group, activating it for

nucleophilic attack by methanol. Thionyl chloride is highly effective as it reacts with

methanol to form HCl in situ and also consumes water, driving the equilibrium forward.

Reaction: Warm the mixture to reflux (approximately 65-70°C) and maintain for 1-4 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Workup - Quenching & Extraction: Once the reaction is complete, cool the mixture to room

temperature and concentrate it under reduced pressure to remove the bulk of the methanol.
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Dissolve the residue in a suitable organic solvent like ethyl acetate.

Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃)

solution, followed by brine.

Causality: The NaHCO₃ wash is critical for neutralizing the acid catalyst and removing any

unreacted carboxylic acid starting material by converting it to its water-soluble sodium salt.

The brine wash removes residual water from the organic phase.

Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or

MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude

product.

Purification: If necessary, purify the crude solid by recrystallization or silica gel column

chromatography to obtain the final product as a white solid.

Structural Elucidation: A Multi-Technique Approach
The unambiguous determination of the molecular structure of Methyl 3-fluoro-4-
hydroxybenzoate relies on a combination of spectroscopic techniques. Each method provides

a unique piece of the structural puzzle, and together they create a self-validating system of

confirmation.
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Caption: Logical workflow for the structural validation of the synthesized compound.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, offering the first direct

confirmation of the chemical formula.

Technique: Electrospray Ionization (ESI) is a common soft ionization technique suitable for

this molecule.

Expected Result: The analysis should reveal a molecular ion peak corresponding to the

compound's molecular formula, C₈H₇FO₃.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1588349?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588349?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Summary:

Ion Calculated m/z Observed m/z Interpretation

[M+H]⁺ 171.0452 ~171.05 Protonated molecule

[M+Na]⁺ 193.0271 ~193.03 Sodium adduct

[M-H]⁻ 169.0306 ~169.03
Deprotonated

molecule

Predicted m/z values

are based on

monoisotopic mass.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule by

detecting their characteristic vibrational frequencies.

Experimental Protocol: A small amount of the solid sample is analyzed using an FT-IR

spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Expected Absorptions:
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Rationale

~3300-3500 (broad) O-H stretch
Phenolic Hydroxyl (-

OH)

The broadness is due

to hydrogen bonding.

~1680-1710 (strong) C=O stretch Ester Carbonyl
Position is typical for

an aromatic ester.

~1600, ~1450 C=C stretch Aromatic Ring

Characteristic

vibrations of the

benzene ring.

~1200-1300 C-O stretch Ester and Phenol

Strong absorptions

from the C-O single

bonds.

~1100-1200 C-F stretch Aryl-Fluoride

A strong,

characteristic

absorption for the C-F

bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity and chemical

environment of atoms in the molecule. The spectra are typically recorded in a deuterated

solvent like CDCl₃ or DMSO-d₆.

¹H NMR Spectroscopy

This technique provides information about the number, environment, and connectivity of

protons.

Expected ¹H NMR Data (Predicted):
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~9.0-10.0 Singlet (broad) 1H Ar-OH

The phenolic

proton is acidic

and often

appears as a

broad singlet.

~7.6-7.8
Doublet of

doublets (dd)
1H Ar-H (H-2)

This proton is

ortho to the ester

(electron-

withdrawing) and

meta to the

fluorine.

~7.4-7.6
Doublet of

doublets (dd)
1H Ar-H (H-6)

This proton is

ortho to the

fluorine, resulting

in a large H-F

coupling

constant.

~7.0-7.2
Triplet or Doublet

of doublets (dd)
1H Ar-H (H-5)

This proton is

ortho to the

hydroxyl group

and coupled to

both H-6 and the

fluorine.

~3.9 Singlet 3H -O-CH₃

The methyl ester

protons are in a

simple

environment and

appear as a

singlet.

¹³C NMR Spectroscopy
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This technique maps the carbon skeleton of the molecule.

Expected ¹³C NMR Data (Predicted):

Chemical Shift (δ, ppm) Assignment Rationale

~165 C=O
The ester carbonyl carbon is

significantly deshielded.

~150-155 (d) C-F

The carbon directly bonded to

fluorine shows a very large

one-bond C-F coupling

constant (¹JCF).

~145-150 (d) C-OH

This carbon is attached to the

hydroxyl group and shows a

smaller two-bond C-F coupling

constant (²JCF).

~125 (d) Ar-CH (C-6)
Aromatic CH carbon coupled

to fluorine.

~122 Ar-C (C-1)
The carbon bearing the ester

group.

~118 (d) Ar-CH (C-5)
Aromatic CH carbon coupled

to fluorine.

~115 (d) Ar-CH (C-2)
Aromatic CH carbon coupled

to fluorine.

~52 -O-CH₃ The methyl ester carbon.

(d) = doublet due to C-F

coupling.

Applications and Significance
Methyl 3-fluoro-4-hydroxybenzoate is not merely a chemical curiosity; it is a valuable

intermediate in the synthesis of more complex molecules.[4]
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Pharmaceutical Synthesis: It is used as a building block for creating trisubstituted imidazole

derivatives, a class of compounds explored for various therapeutic applications.[2] The

fluorine atom can enhance metabolic stability and binding affinity of the final drug candidate.

Chemosensor Development: Derivatives of this compound have been successfully used to

create fluorogenic chemosensors with high selectivity for metal ions, such as Al³⁺.[2] This

has potential applications in bio-imaging and medical diagnostics.[2]

Safety and Handling
As a laboratory chemical, Methyl 3-fluoro-4-hydroxybenzoate must be handled with

appropriate care.

Hazards: It is classified as a hazardous substance that may cause skin irritation (H315),

serious eye irritation (H319), and respiratory irritation (H335).[2][7]

Precautions: Standard laboratory personal protective equipment (PPE), including safety

glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-

ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [molecular structure of Methyl 3-fluoro-4-
hydroxybenzoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1588349#molecular-structure-of-methyl-3-fluoro-4-
hydroxybenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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